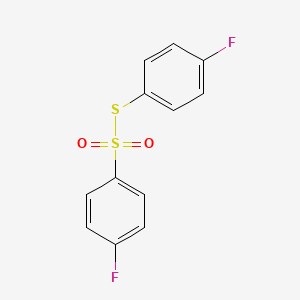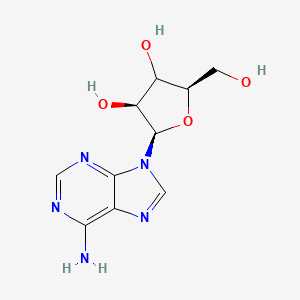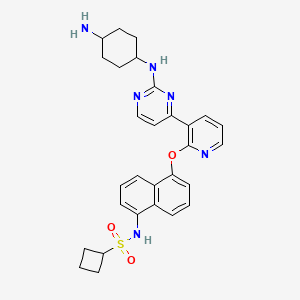
IRE1|A kinase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRE1|A kinase-IN-3 is a compound that targets the inositol-requiring enzyme 1 (IRE1), a key player in the unfolded protein response (UPR). IRE1 is a type I transmembrane protein with both kinase and endoribonuclease activities, playing a crucial role in cellular stress responses, particularly in the endoplasmic reticulum (ER) stress response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
IRE1|A kinase-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
IRE1|A kinase-IN-3 has numerous scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving IRE1.
Biology: Helps in understanding the role of IRE1 in cellular stress responses and its impact on cell fate decisions.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by ER stress, such as cancer, neurodegenerative diseases, and metabolic disorders
Mecanismo De Acción
IRE1|A kinase-IN-3 exerts its effects by inhibiting the kinase activity of IRE1, thereby modulating the UPR signaling pathway. This inhibition affects the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of mRNAs, ultimately influencing cell survival and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
STF-083010: Another IRE1 inhibitor that blocks endonuclease activity without affecting kinase activity.
4μ8C: Inhibits IRE1 endonuclease activity and is used in research to study UPR signaling.
Uniqueness
IRE1|A kinase-IN-3 is unique in its ability to specifically target the kinase activity of IRE1, providing a distinct mechanism of action compared to other inhibitors that may target different aspects of IRE1’s function .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of IRE1 in cellular stress responses and potential therapeutic applications. Its unique mechanism of action and diverse applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C29H32N6O3S |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
N-[5-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclobutanesulfonamide |
InChI |
InChI=1S/C29H32N6O3S/c30-19-12-14-20(15-13-19)33-29-32-18-16-25(34-29)24-9-4-17-31-28(24)38-27-11-3-7-22-23(27)8-2-10-26(22)35-39(36,37)21-5-1-6-21/h2-4,7-11,16-21,35H,1,5-6,12-15,30H2,(H,32,33,34) |
Clave InChI |
QUZIUZXSSZJHTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCC(CC6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


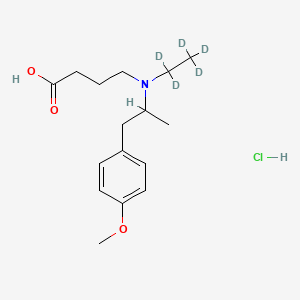

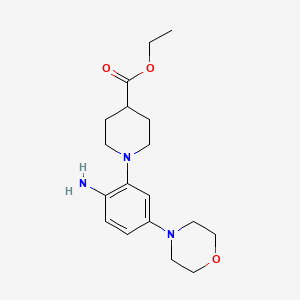
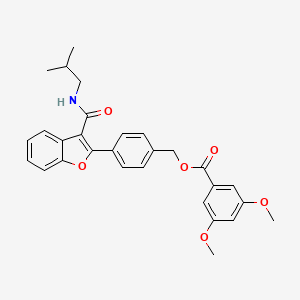
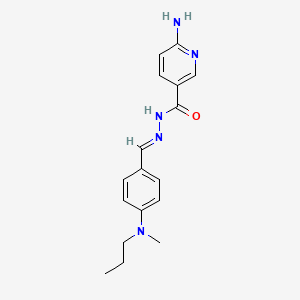
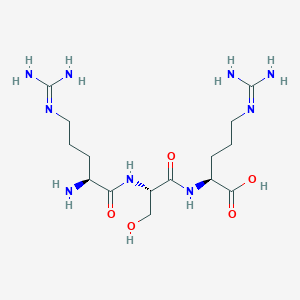
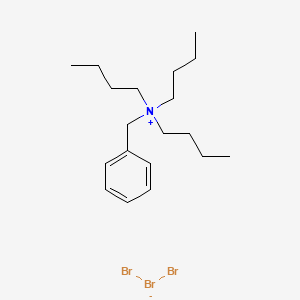
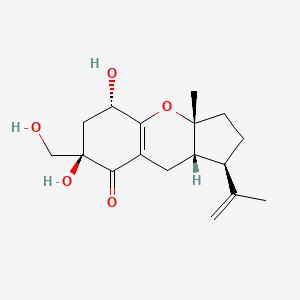
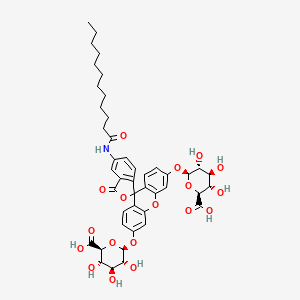
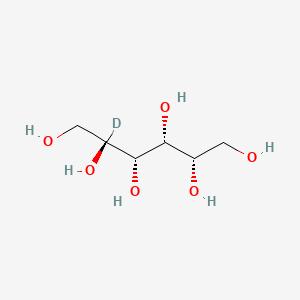
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
